(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone
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Description
(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H16N6O and its molecular weight is 272.312. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been studied for their interaction with various targets, including enzymes like aromatase . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in certain types of breast cancer .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Inhibition of aromatase could lead to a decrease in the production of estrogens, which could have downstream effects on various physiological processes, including the growth of certain types of cancer cells .
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetics . This suggests that the compound might have good bioavailability.
Result of Action
Some 1,2,4-triazole derivatives have shown cytotoxic activities against various cancer cell lines . This suggests that the compound might have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Molecular Mechanism
The molecular mechanism of action of (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)(2-methylpiperidin-1-yl)methanone is not well-defined. It is known that 1,2,4-triazole derivatives can bind to various biomolecules
Properties
IUPAC Name |
(2-methylpiperidin-1-yl)-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O/c1-10-4-2-3-7-18(10)13(20)11-5-6-12(17-16-11)19-9-14-8-15-19/h5-6,8-10H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDYBBLTDPOUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.